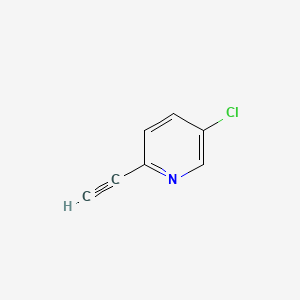

5-Chloro-2-ethynylpyridine

説明

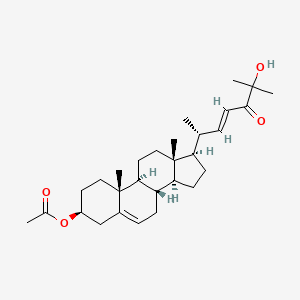

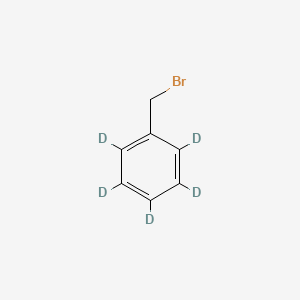

5-Chloro-2-ethynylpyridine is a chemical compound with the molecular formula C7H4ClN . It has a molecular weight of 137.57 . The compound can exist in various physical forms such as liquid, solid, or semi-solid . It is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The linear formula for this compound is C7H4ClN . The InChI code for this compound is 1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H .

Physical And Chemical Properties Analysis

It has a flash point of 88°C and a boiling point of 193.1±25.0°C at 760 mmHg . The compound is typically stored in an inert atmosphere and under -20°C .

科学的研究の応用

Synthesis of Nucleosides

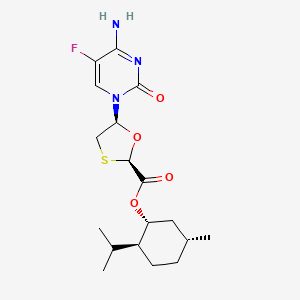

5-Chloro-2-ethynylpyridine has been utilized in the synthesis of nucleosides. Notably, derivatives of 5-ethynyluridine and 2′-deoxy-5-ethynyluridine have been synthesized using the trimethylsilyl derivative of 5-ethynyluracil, which involves a process of condensation with sugar derivatives and subsequent removal of blocking groups (Barr, Jones, Serafinowski, & Walker, 1978).

Hydrohalogenation of Ethynylpyridines

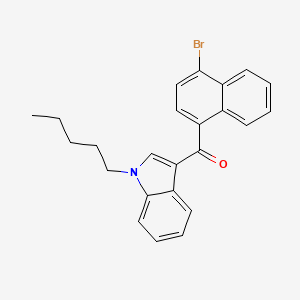

The compound is significant in hydrohalogenation reactions. Efficient hydrochlorination of 2-ethynylpyridines has been achieved, which does not require special reagents. This process results in the formation of pyridinium salts, enhancing the electrophilicity of the ethynyl group and leading to the production of 2-(2-chloroethenyl)pyridine (Muragishi, Asahara, & Nishiwaki, 2017).

Soil Nitrification Inhibition

2-Ethynylpyridine, a related compound, has been evaluated as a soil nitrification inhibitor. It showed potential in retarding the nitrification of fertilizer nitrogen in soil, being more effective than other tested nitrification inhibitors (McCarty & Bremner, 1990).

Luminescence Properties in Organometallic Networks

This compound derivatives have been used in the synthesis of organometallic networks. These networks exhibit interesting luminescence properties, which are valuable in material science and electronic applications (Zhang, Hu, Kong, Meng, Dai, & Song, 2010).

IR Spectroscopic and Computational Studies

IR spectroscopy and theoretical calculations have been used to study the possible dimer structures of 2-ethynylpyridine and their distribution in solvents like tetrachloroethene. This research provides insights into the hydrogen-bonded complexes involving the CH moiety and the CC stretching vibration of the compound (Bakarić & Spanget-Larsen, 2018).

Molecular Docking Studies

Molecular docking studies involving 4-pyridylamino- and 4-(ethynylpyridine)quinazolines have been conducted. These studies offer valuable insights into the binding energies and non-toxic properties of these compounds, which can be beneficial in the development of new drugs (Dilebo et al., 2021).

Safety and Hazards

5-Chloro-2-ethynylpyridine is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 5-Chloro-2-ethynylpyridine are not available from the search results, it’s worth noting that the compound is used in proteomics research . This suggests that it may have potential applications in the field of life sciences. Additionally, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations, which could be useful for further understanding the compound .

特性

IUPAC Name |

5-chloro-2-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN/c1-2-7-4-3-6(8)5-9-7/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWHTKFYMVXXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726195 | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-33-9 | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-ethynylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)

![(4-Ethylnaphthalen-1-yl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B566171.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)

![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)